

An In-depth Technical Guide to Chromic Acid, Disodium Salt, Decahydrate

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Compound of Interest

Compound Name: *Chromic acid, disodium salt, decahydrate*

Cat. No.: *B078661*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromic acid, disodium salt, decahydrate, more commonly known as sodium chromate decahydrate, is an inorganic compound with the chemical formula $\text{Na}_2\text{CrO}_4 \cdot 10\text{H}_2\text{O}$. It exists as yellow, translucent, efflorescent crystals. This compound is a hydrated form of sodium chromate, a hexavalent chromium compound that is a strong oxidizing agent and has significant industrial and laboratory applications. However, its utility is paralleled by its considerable toxicity and carcinogenicity, necessitating stringent safety protocols during handling and disposal.

This technical guide provides a comprehensive overview of sodium chromate decahydrate, including its chemical and physical properties, synthesis, key applications with detailed experimental protocols, and the toxicological pathways of interest to researchers in drug development.

Chemical and Physical Properties

Sodium chromate and its decahydrate form possess distinct physical and chemical properties that are crucial for their application and safe handling. The anhydrous form is a yellow crystalline solid, while the decahydrate appears as yellow, translucent crystals that are efflorescent.

Quantitative Data Summary

The following tables summarize the key quantitative data for both anhydrous sodium chromate and its decahydrate form for easy comparison.

Table 1: Physical and Chemical Properties

Property	Sodium Chromate (Anhydrous)	Sodium Chromate Decahydrate
Molecular Formula	Na_2CrO_4	$\text{Na}_2\text{CrO}_4 \cdot 10\text{H}_2\text{O}$
Molar Mass	161.97 g/mol	342.13 g/mol
Appearance	Yellow crystalline solid	Yellow, translucent, efflorescent crystals
Density	2.698 g/cm ³	1.483 g/cm ³
Melting Point	792 °C (1,458 °F; 1,065 K)	19.92 °C
Crystal Structure	Orthorhombic	Monoclinic

Table 2: Solubility Data

Solvent	Solubility of Anhydrous Sodium Chromate
Water	31.8 g/100 mL (0 °C)
	84.5 g/100 mL (25 °C)
	126.7 g/100 mL (100 °C)
Methanol	0.344 g/100 mL (25 °C)
Ethanol	Slightly soluble

Synthesis and Production

Industrial Production

Industrially, sodium chromate is produced on a large scale by roasting chromium ores, such as chromite ($\text{Fe}(\text{CrO}_2)_2$), with sodium carbonate in the presence of air at temperatures around $1100\text{ }^\circ\text{C}$. This process converts the chromium to a water-soluble form, which is then leached from the iron oxides.

The overall reaction is: $2\text{Cr}_2\text{O}_3 + 4\text{Na}_2\text{CO}_3 + 3\text{O}_2 \rightarrow 4\text{Na}_2\text{CrO}_4 + 4\text{CO}_2$

Laboratory Scale Synthesis

A laboratory-scale synthesis can be performed by the oxidation of a chromium(III) salt in a basic solution.

Experimental Protocol: Laboratory Synthesis of Sodium Chromate

Objective: To synthesize sodium chromate from a chromium(III) salt.

Materials:

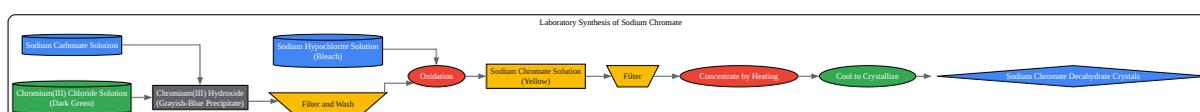
- Chromium(III) chloride (CrCl_3)
- Sodium carbonate (Na_2CO_3)
- Sodium hypochlorite solution (household bleach, ~5-6%)
- Hydrochloric acid (HCl, concentrated)
- Distilled water
- Beakers, filter funnel, filter paper, heating plate, stirring rod

Procedure:

- **Dissolution of Chromium(III) Salt:** Dissolve a known quantity of chromium(III) chloride in a minimal amount of distilled water in a beaker. The solution will be dark green.
- **Precipitation of Chromium(III) Hydroxide:** While stirring, slowly add a saturated solution of sodium carbonate to the chromium(III) chloride solution. This will neutralize any excess acid and precipitate chromium as chromium(III) hydroxide ($\text{Cr}(\text{OH})_3$), a grayish-blue solid. Carbon

dioxide gas will be evolved, so the addition should be done slowly to avoid excessive frothing.

- Isolation of Chromium(III) Hydroxide: Filter the precipitate using a funnel and filter paper. Wash the precipitate with distilled water to remove soluble impurities.
- Oxidation to Chromate: Transfer the chromium(III) hydroxide precipitate to a clean beaker and add sodium hypochlorite solution while stirring. The bleach will oxidize the insoluble chromium(III) hydroxide to soluble yellow sodium chromate. This reaction may take up to 30 minutes and should be performed in a well-ventilated fume hood. $2\text{Cr}(\text{OH})_3 + 3\text{NaOCl} + 4\text{NaOH} \rightarrow 2\text{Na}_2\text{CrO}_4 + 3\text{NaCl} + 5\text{H}_2\text{O}$
- Purification and Crystallization: Filter the resulting yellow solution to remove any unreacted solids. Gently heat the solution to concentrate it. Allow the concentrated solution to cool slowly. Yellow crystals of sodium chromate decahydrate will form.
- Isolation of Crystals: Decant the supernatant liquid and collect the crystals. The crystals can be further purified by recrystallization.



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Figure 1: Workflow for the laboratory synthesis of sodium chromate decahydrate.

Key Applications and Experimental Protocols

Sodium chromate decahydrate is utilized in various fields, including organic synthesis, medical diagnostics, and as a wood preservative.

Oxidation of Alcohols in Organic Synthesis

Sodium chromate, in an acidic medium, is a potent oxidizing agent for the conversion of primary alcohols to carboxylic acids and secondary alcohols to ketones.

Experimental Protocol: Oxidation of a Secondary Alcohol (Cyclohexanol to Cyclohexanone)

Objective: To oxidize cyclohexanol to cyclohexanone using an acidified sodium dichromate solution.

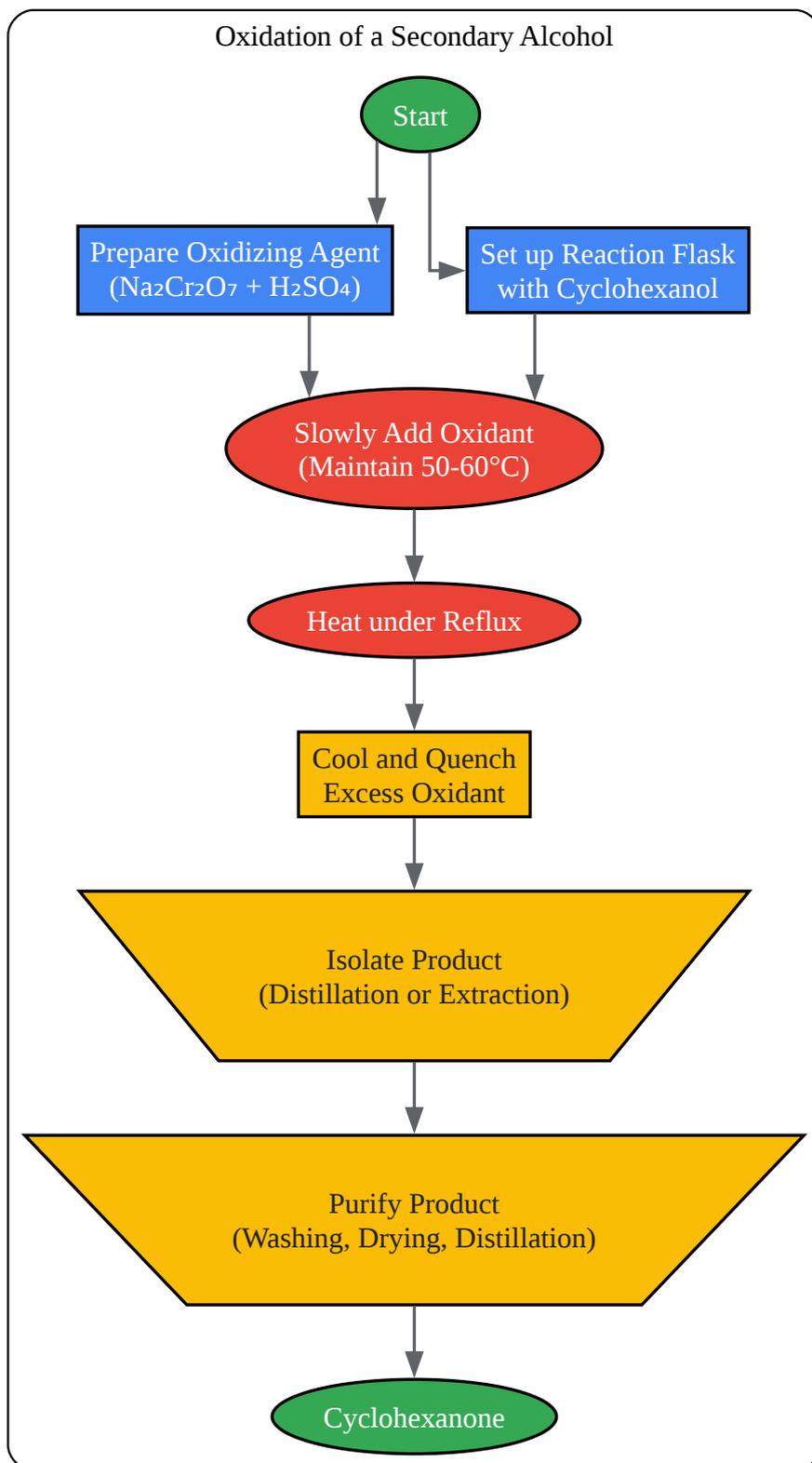
Materials:

- Cyclohexanol
- Sodium dichromate dihydrate ($\text{Na}_2\text{Cr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$)
- Concentrated sulfuric acid (H_2SO_4)
- Distilled water
- Diethyl ether (for extraction)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask, condenser, dropping funnel, heating mantle, separatory funnel, distillation apparatus

Procedure:

- Preparation of the Oxidizing Agent: In a flask, dissolve sodium dichromate dihydrate in water and carefully add concentrated sulfuric acid while cooling the flask in an ice bath.
- Reaction Setup: Place cyclohexanol in a round-bottom flask equipped with a dropping funnel and a condenser.

- **Addition of Oxidant:** Slowly add the prepared oxidizing agent from the dropping funnel to the cyclohexanol while maintaining the reaction temperature between 50-60 °C. The color of the solution will change from orange to green as the Cr(VI) is reduced to Cr(III).
- **Reaction Completion and Quenching:** After the addition is complete, heat the mixture under reflux for a short period to ensure the reaction goes to completion. Cool the reaction mixture and quench any excess oxidant with a small amount of a reducing agent like sodium bisulfite.
- **Product Isolation:** Isolate the cyclohexanone product by steam distillation or solvent extraction with diethyl ether.
- **Purification:** Wash the organic layer with saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to obtain the crude cyclohexanone. Further purification can be achieved by fractional distillation.



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Figure 2: General workflow for the oxidation of a secondary alcohol.

Determination of Red Blood Cell Volume

Radiolabeled sodium chromate (using ^{51}Cr) is a diagnostic pharmaceutical used to determine red blood cell volume. The chromate ion is taken up by red blood cells and binds to hemoglobin.

Experimental Protocol: In Vitro Labeling of Red Blood Cells with ^{51}Cr -Sodium Chromate

Objective: To label a sample of red blood cells with ^{51}Cr -sodium chromate for the determination of red blood cell volume.

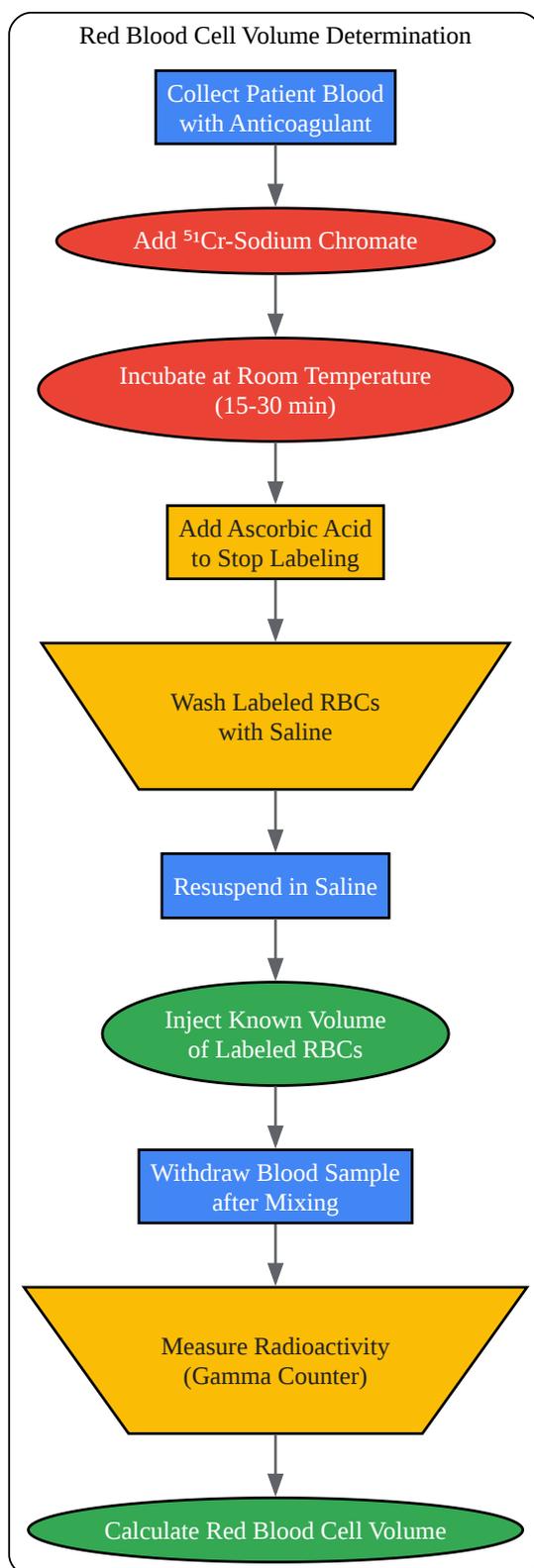
Materials:

- Sterile ^{51}Cr -sodium chromate solution
- Anticoagulant solution (e.g., ACD-A)
- Sterile saline solution (0.9% NaCl)
- Ascorbic acid solution (sterile)
- Sterile syringes, needles, and collection tubes
- Centrifuge
- Gamma counter

Procedure:

- **Blood Collection:** Aseptically withdraw a sample of the patient's whole blood into a syringe containing an anticoagulant solution.
- **Incubation with ^{51}Cr -Sodium Chromate:** Add the sterile ^{51}Cr -sodium chromate solution to the blood sample. Gently mix and incubate at room temperature for 15-30 minutes.
- **Stopping the Labeling Reaction:** Add sterile ascorbic acid solution to the labeled blood. The ascorbic acid reduces any unbound extracellular Cr(VI) to Cr(III), which does not readily penetrate the red blood cell membrane, thus terminating the labeling process.

- **Washing the Labeled Cells:** Centrifuge the blood sample, remove the supernatant plasma, and wash the labeled red blood cells with sterile saline solution. This step is repeated to remove any remaining unbound radioactivity.
- **Preparation for Injection:** Resuspend the washed, labeled red blood cells in sterile saline to a known volume.
- **Determination of Red Blood Cell Volume:** A precisely measured volume of the labeled red blood cell suspension is injected intravenously into the patient. After a mixing period (typically 10-20 minutes), a blood sample is withdrawn from a different site. The radioactivity of the post-injection blood sample is measured using a gamma counter and compared to a standard prepared from the injectate to calculate the total red blood cell volume using the indicator dilution principle.



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Figure 3: Workflow for red blood cell volume determination using ^{51}Cr -sodium chromate.

Wood Preservation

Sodium chromate is a component of some wood preservatives, often in combination with copper and arsenic compounds (Chromated Copper Arsenate - CCA). It helps to fix the other chemicals to the wood, preventing them from leaching out.

Experimental Protocol: Evaluating Preservative Efficacy using a Laboratory Soil-Block Test
(Adapted from AWPA Standard E10)

Objective: To determine the efficacy of a sodium chromate-containing wood preservative against decay fungi.

Materials:

- Small, clear wood blocks (e.g., Southern Pine)
- Sodium chromate-based preservative solution at various concentrations
- Cultures of wood-destroying fungi (e.g., a brown-rot or white-rot fungus)
- Culture bottles with a soil substrate
- Autoclave, incubator, analytical balance

Procedure:

- Preparation of Wood Blocks: Cut wood into small blocks of a standard size. Determine the initial dry weight of each block.
- Preservative Treatment: Treat the wood blocks with the preservative solutions at different retention levels. This is typically done using a vacuum-pressure impregnation process. A set of untreated control blocks should also be prepared.
- Conditioning: After treatment, the blocks are conditioned to allow for the fixation of the preservative.
- Leaching (Optional but Recommended): A subset of the treated blocks may be subjected to a leaching procedure to assess the permanence of the preservative.

- **Sterilization:** Sterilize the treated and untreated wood blocks.
- **Inoculation:** Place the sterilized wood blocks in culture bottles containing a sterile soil substrate that has been inoculated with a specific wood-destroying fungus.
- **Incubation:** Incubate the bottles under controlled conditions of temperature and humidity (e.g., 27°C and 80% RH) for a specified period (typically 12 weeks).
- **Evaluation:** After incubation, remove the wood blocks, carefully clean off any fungal mycelium, and determine their final dry weight.
- **Data Analysis:** The percentage of weight loss of the wood blocks is calculated. The effectiveness of the preservative is determined by the reduction in weight loss of the treated blocks compared to the untreated controls. The threshold retention (the minimum amount of preservative that prevents significant decay) can be determined.

Toxicology and Signaling Pathways

Hexavalent chromium compounds, including sodium chromate, are recognized human carcinogens. Their toxicity is of significant interest to drug development professionals, both in terms of understanding mechanisms of carcinogenesis and in the development of potential therapeutic interventions.

Toxicity Data

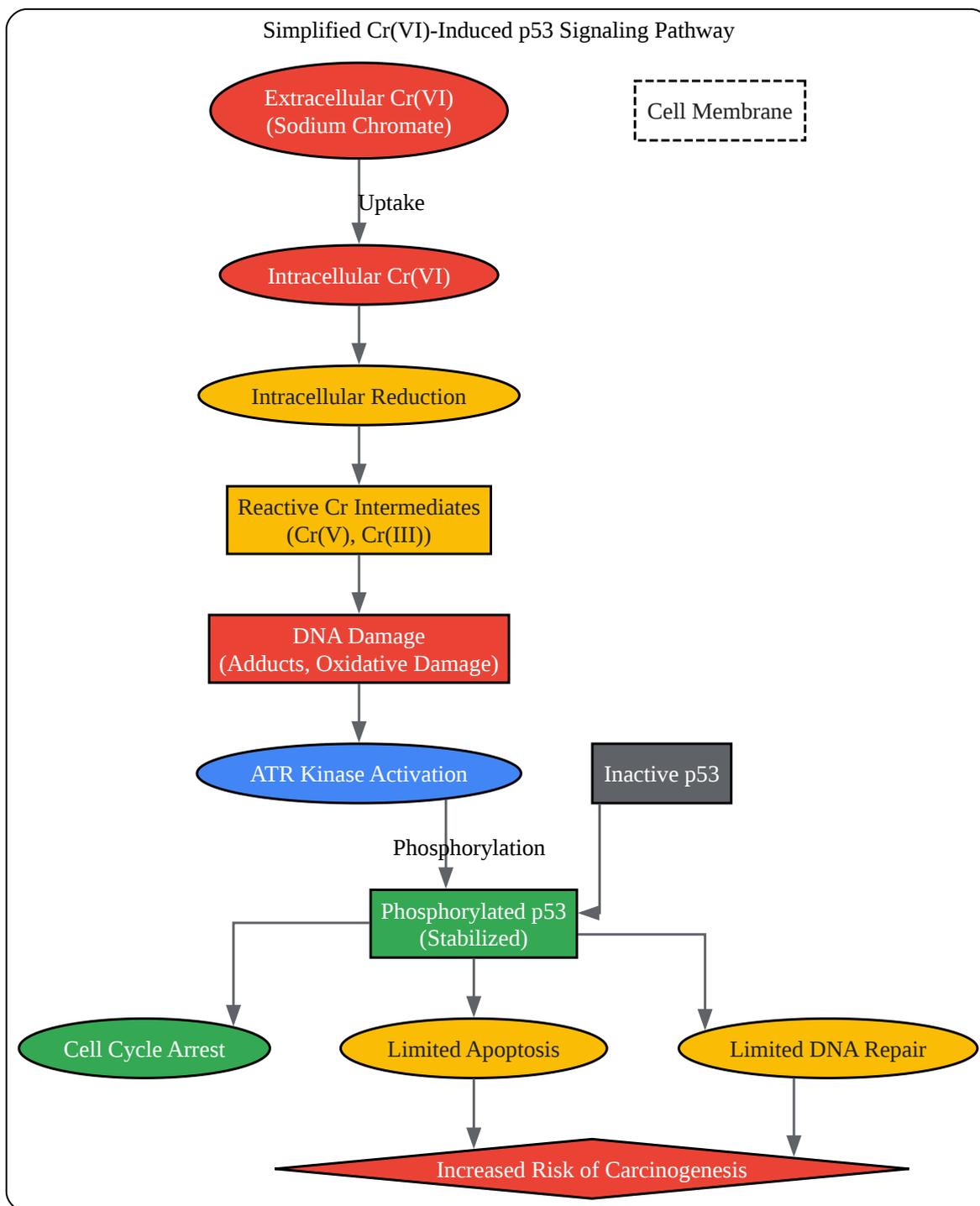
Table 3: Acute Toxicity of Sodium Chromate (Anhydrous)

Route of Exposure	Species	LD ₅₀ /LC ₅₀
Oral	Rat	52 - 136 mg/kg
Dermal	Rabbit	1,600 mg/kg
Inhalation	Rat	100 mg/m ³ (4 h)

Mechanism of Carcinogenesis and p53 Signaling

The carcinogenicity of hexavalent chromium is linked to its intracellular reduction to reactive intermediates, including Cr(V) and Cr(III), which can lead to the formation of DNA adducts and oxidative DNA damage. This DNA damage can trigger various cellular stress responses, including the activation of the p53 tumor suppressor protein.

The activation of p53 by Cr(VI) is a complex process. In response to Cr(VI)-induced DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated, which then phosphorylates p53 at Serine 15. This phosphorylation leads to the stabilization of the p53 protein. However, the transcriptional activity of this stabilized p53 is limited. While it can induce the expression of some cell cycle arrest genes, it is less effective at upregulating genes involved in apoptosis and DNA repair. This limited p53 response may contribute to the survival of cells with Cr(VI)-induced DNA damage, increasing the risk of mutagenesis and carcinogenesis.



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